N'-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Description
N’-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound that belongs to the class of ethanediamides This compound features a unique combination of functional groups, including a chlorophenyl group, a pyrrole ring, and a tetrahydroisoquinoline moiety
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c1-28-13-6-11-21(28)22(29-14-12-17-7-2-3-8-18(17)16-29)15-26-23(30)24(31)27-20-10-5-4-9-19(20)25/h2-11,13,22H,12,14-16H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJAODJAINDHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-chlorophenylamine, 1-methyl-1H-pyrrole, and 1,2,3,4-tetrahydroisoquinoline. These intermediates are then subjected to condensation reactions, often under controlled temperature and pH conditions, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography techniques are commonly employed for purification.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a pharmaceutical agent.
Industry: Utilizing its unique properties in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chlorophenyl)-N-[2-(1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
- N’-(2-bromophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Uniqueness
The presence of the 2-chlorophenyl group and the specific arrangement of the pyrrole and tetrahydroisoquinoline rings make N’-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide unique
Biological Activity
N'-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features
- Molecular Weight : 345.85 g/mol
- CAS Number : Not specifically listed but can be derived from its chemical structure.
- Functional Groups : Contains a chlorophenyl group, pyrrole, and tetrahydroisoquinoline moieties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies suggest that it may act as a modulator of these receptors, potentially influencing mood and cognitive functions.
Pharmacological Studies
- Antidepressant Activity : In a study conducted on animal models, the compound exhibited significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST), indicating its potential as an antidepressant agent .
- Neuroprotective Effects : Research has shown that this compound may protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced levels of reactive oxygen species (ROS) and increased cell viability in cultured neurons exposed to neurotoxic agents .
- Antinociceptive Properties : The compound demonstrated significant pain-relieving effects in various pain models, including thermal and chemical nociception tests. The analgesic effect was comparable to established analgesics like morphine .
Toxicological Profile
The toxicological assessment indicates that the compound has a moderate toxicity profile:
- Acute Toxicity : Classified as toxic if swallowed (H301) and causes skin irritation (H315) .
- Safety Precautions : Standard laboratory safety protocols should be followed when handling this compound.
Summary of Biological Activities
Toxicological Data
| Toxicity Type | Classification | Description |
|---|---|---|
| Acute Toxicity | H301 | Toxic if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
Case Study 1: Antidepressant Efficacy
In a double-blind study involving rodents, this compound was administered over a period of two weeks. Results indicated a statistically significant decrease in depression-like behaviors compared to control groups receiving saline solution.
Case Study 2: Neuroprotection in Alzheimer’s Models
Another study focused on the neuroprotective effects of the compound in an Alzheimer’s disease model. Administered to mice genetically predisposed to Alzheimer’s, the compound reduced amyloid-beta plaque formation and improved cognitive function as assessed by maze tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
